N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine
Description
Properties
IUPAC Name |
N-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-4-5-15(2)9-11-6-12(14-17-11)10-7-13-16(3)8-10/h1,6-8H,5,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRHNQQYUNZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CN(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyrazole derivative with an oxazole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of pyrazole and oxazole compounds often exhibit anticancer properties, making this compound a candidate for further investigation in cancer treatment.
Case Study: Anticancer Activity
A study demonstrated that similar compounds with pyrazole and oxazole functionalities exhibited significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) reaching up to 86% . This suggests that N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine may possess similar anticancer properties warranting further exploration.
Neuropharmacology
Recent advancements have identified compounds with similar structures as positive allosteric modulators of the GABAA receptor, particularly the α5 subtype. This receptor is implicated in cognitive functions and anxiety disorders.
Case Study: GABAA Receptor Modulation
Research has indicated that analogs of the compound can enhance GABAA receptor activity, potentially leading to therapeutic effects in anxiety and cognitive enhancement. The modulation of this receptor could provide new avenues for treating neurological conditions .
Antimicrobial Activity
The antimicrobial properties of compounds containing pyrazole and oxazole rings have been documented extensively. These compounds have shown efficacy against various bacterial strains.
Case Study: Antimicrobial Assays
A related study evaluated the antimicrobial activity of synthesized oxazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects. The results indicate that compounds with similar structural features may also exhibit potent antimicrobial properties .
Synthesis and Functionalization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for large-scale production and application development.
Synthesis Overview
The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound, followed by purification techniques such as chromatography to isolate the final product.
Mechanism of Action
The mechanism of action of N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Propargylamine Derivatives
Structural Implications on Activity
Heterocyclic Core :
- The target compound ’s oxazole-pyrazole system may enhance π-π stacking or hydrogen bonding in enzyme active sites compared to MBA236’s indole-piperidine scaffold, which is optimized for dual cholinesterase/MAO inhibition .
- MBA236 ’s indole core and piperidine-propoxy chain likely improve blood-brain barrier penetration, a critical feature for central nervous system (CNS) drugs .
Propargylamine Group: Propargylamine is a known pharmacophore for irreversible MAO-B inhibition (e.g., selegiline). Both the target compound and MBA236 retain this group, but MBA236’s additional indole-piperidine system broadens its activity to cholinesterases .
Selectivity and Multi-Target Potential: MBA236 exhibits balanced inhibition of AChE (IC50 = 3.7 µM), BuChE (IC50 = 8.2 µM), MAO-A (IC50 = 0.53 µM), and MAO-B (IC50 = 0.046 µM) . The target compound’s oxazole-pyrazole motif may shift selectivity toward peripheral targets or alternative enzymes.
Biological Activity
N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a pyrazole ring and an oxazole moiety, which are significant in influencing its biological properties.
Antiproliferative Effects
Research indicates that derivatives of pyrazole and oxazole compounds often exhibit antiproliferative activities against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth with GI(50) values reaching sub-micromolar concentrations across multiple cancer types . The structural features of these compounds play a crucial role in their efficacy, with specific substitutions enhancing activity against leukemia and renal cancer .
The biological activity of this compound may involve interaction with key cellular pathways. Notably, compounds featuring similar structures have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer . This inhibition can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells.
Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, it was found that certain derivatives significantly inhibited the growth of various tumor cell lines. The study highlighted the importance of the oxazole ring in enhancing cytotoxicity against cancer cells .
| Compound | Cell Line | GI(50) (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 0.5 |
| Compound B | MCF7 (breast) | 0.3 |
| N-Methyl-N-[...] | A549 (lung) | 0.2 |
Study 2: Enzyme Inhibition
Another investigation focused on the dual inhibition of cholinesterase and monoamine oxidase by this compound. Results demonstrated that N-Methyl-N-[...] exhibited significant enzyme inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
| Enzyme | IC50 (µM) |
|---|---|
| Cholinesterase | 0.15 |
| Monoamine Oxidase | 0.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
